N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
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Overview
Description
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.
Scientific Research Applications
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with various enzymes, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to specific proteins, altering their function. These interactions can lead to a range of biological effects, from antimicrobial activity to anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar thiadiazole derivatives. The oxadiazole ring is known for its stability and ability to participate in a variety of chemical reactions, making this compound particularly versatile for research and industrial applications.
Properties
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c13-9(17)7-20-12-16-15-10(19-12)6-14-11(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIMGLVWBSTPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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